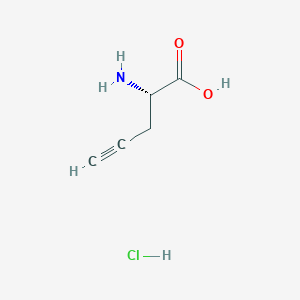

L-Propargylglycine

描述

This compound has been reported in Streptomyces with data available.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-aminopent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYHPLMPMRKMPD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941728 | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23235-01-0, 198774-27-5 | |

| Record name | L-Propargylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopent-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-aminopent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYLGLYCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R9U8RVT6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of L-Propargylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Propargylglycine (L-PAG) is a potent, mechanism-based inhibitor of the pyridoxal-5'-phosphate (PLP)-dependent enzyme, cystathionine γ-lyase (CSE). Its primary mechanism of action involves the irreversible inactivation of CSE, a critical enzyme in the transsulfuration pathway responsible for the endogenous synthesis of L-cysteine from L-methionine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). By covalently modifying the enzyme's active site, L-PAG effectively curtails H₂S biosynthesis, making it an invaluable pharmacological tool for elucidating the multifaceted physiological and pathophysiological roles of H₂S. This guide provides a comprehensive overview of the molecular mechanism of L-PAG action, a summary of its kinetic parameters, details of experimental protocols used to characterize its inhibitory effects, and visual representations of the key pathways and mechanisms.

Core Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase

This compound is classified as a "suicide inhibitor" because it is processed by the target enzyme, CSE, as if it were a substrate. This enzymatic processing, however, leads to the generation of a highly reactive intermediate that ultimately inactivates the enzyme.[1][2][3][4] The primary consequence of CSE inhibition by L-PAG is the blockade of H₂S production from L-cysteine.[5][6][7] Furthermore, it disrupts the canonical function of CSE in the reverse transsulfuration pathway, which involves the conversion of cystathionine to cysteine, leading to an accumulation of cystathionine.[8][9][10][11]

The proposed molecular mechanism for the irreversible inhibition of CSE by L-PAG involves the following key steps:

-

Formation of an External Aldimine: L-PAG initially enters the active site of CSE and forms a Schiff base with the PLP cofactor, creating an external aldimine.[12]

-

Enzymatic Conversion to a Reactive Intermediate: The enzyme then abstracts a proton from the α-carbon of L-PAG, leading to a rearrangement of the propargyl group into a reactive allene intermediate.[12]

-

Nucleophilic Attack and Covalent Modification: A nucleophilic residue within the active site of CSE, such as a tyrosine residue, attacks the electrophilic allene intermediate.[4][12] This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering the enzyme catalytically inactive.[12][13]

While CSE is the principal target, it is important to note that L-PAG can also inhibit other PLP-dependent enzymes, including cystathionine γ-synthase, methionine γ-lyase, and L-alanine transaminase, highlighting the potential for off-target effects.[1][2][14]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in several studies. The following tables summarize the key kinetic parameters.

| Enzyme Target | Inhibitor | IC₅₀ | Organism/Tissue | Reference(s) |

| Cystathionine γ-lyase (CSE) | Dthis compound (PAG) | ~40 µM | Recombinant Human | [4][15][16] |

| Enzyme Target | Inhibitor | Kᵢ | kᵢₙₐ꜀ₜ | Organism/Tissue | Reference(s) |

| L-Alanine Transaminase | This compound | 3.9 mM | 0.26 min⁻¹ | Pig Heart | [2] |

Experimental Protocols

The characterization of this compound as a CSE inhibitor has been established through various in vitro and in vivo experiments. Below are generalized methodologies for key experiments.

In Vitro Enzyme Inhibition Assay (Cystathionine γ-lyase)

Objective: To determine the inhibitory effect of this compound on the activity of purified CSE.

Principle: CSE activity can be measured by monitoring the production of α-ketobutyrate from the substrate cystathionine. The α-ketobutyrate produced can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product that is quantifiable by spectrophotometry.

Generalized Protocol:

-

Enzyme and Substrate Preparation:

-

Purified recombinant or tissue-derived CSE is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

A stock solution of the substrate, L-cystathionine, is prepared in the same buffer.

-

A stock solution of this compound is prepared.

-

-

Inhibition Assay:

-

The reaction mixture contains the buffer, PLP cofactor, and varying concentrations of this compound.

-

The reaction is initiated by the addition of CSE.

-

In some experimental designs, the enzyme is pre-incubated with this compound for a specific duration before the addition of the substrate to assess time-dependent inactivation.[17]

-

The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).

-

-

Detection of Product:

-

The reaction is stopped by the addition of trichloroacetic acid (TCA).

-

DNPH solution is added to the mixture and incubated to allow for the derivatization of α-ketobutyrate.

-

The addition of a strong base (e.g., NaOH) develops the color.

-

The absorbance is measured at a specific wavelength (e.g., 495 nm).

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Measurement of Endogenous Hydrogen Sulfide Production

Objective: To assess the effect of this compound on H₂S synthesis in biological samples (e.g., tissues, cells).

Principle: The methylene blue method is a common and sensitive assay for the detection of H₂S. In this assay, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which has a strong absorbance at 670 nm.

Generalized Protocol:

-

Sample Preparation:

-

Tissue homogenates or cell lysates are prepared in a suitable buffer.

-

-

H₂S Generation and Trapping:

-

The reaction is initiated by the addition of the substrate L-cysteine and the cofactor PLP to the sample.

-

The reaction vial is sealed, and a center well containing a trapping solution (e.g., zinc acetate) is included to capture the H₂S gas produced.

-

The reaction is carried out at a controlled temperature for a specific time.

-

-

Methylene Blue Formation:

-

N,N-dimethyl-p-phenylenediamine and ferric chloride are added to the trapping solution.

-

The mixture is incubated to allow for the formation of methylene blue.

-

-

Quantification:

-

The absorbance of the methylene blue solution is measured at 670 nm.

-

A standard curve is generated using known concentrations of NaHS to quantify the amount of H₂S produced.

-

-

Inhibition Study:

-

To determine the effect of this compound, samples are pre-incubated with the inhibitor before the addition of L-cysteine.

-

Visualizing the Mechanism and Pathways

Signaling Pathway of H₂S Biosynthesis and its Inhibition

References

- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 23235-01-0 [chemicalbook.com]

- 3. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H2S biosynthesis and catabolism: new insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.univr.it [iris.univr.it]

- 10. researchgate.net [researchgate.net]

- 11. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. EC:4.4.1.1 - FACTA Search [nactem.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. lifetein.com [lifetein.com]

- 17. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

L-Propargylglycine: A Technical Guide to Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Propargylglycine ((S)-2-amino-4-pentynoic acid) is a non-proteinogenic amino acid characterized by the presence of a terminal alkyne functional group. This unique structural feature makes it a powerful tool in biochemical research and a valuable building block in medicinal chemistry.[1] Originally isolated from Streptomyces bacteria, this compound is most renowned as a potent, mechanism-based irreversible inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CGL, also known as CSE).[1][2] By inhibiting CGL, this compound effectively modulates the endogenous production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule.[3] This property has made it an indispensable pharmacological tool for investigating the physiological and pathophysiological roles of H₂S in the cardiovascular, nervous, and immune systems.[3][4] Furthermore, its terminal alkyne moiety serves as a versatile handle for "click chemistry" reactions, enabling its incorporation into peptides and bioconjugates for various applications in drug development and materials science.[5]

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological mechanism of action of this compound, complete with detailed experimental protocols for its synthesis and enzymatic inhibition assays.

Chemical and Physical Properties

This compound is a white crystalline powder with well-defined physical and chemical characteristics.[2][3] Its properties are crucial for its application in experimental settings, dictating solubility, stability, and handling requirements.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-aminopent-4-ynoic acid | [1] |

| Synonyms | (S)-2-Amino-4-pentynoic acid, L-Pra-OH, H-Pra-OH | [1][3] |

| CAS Number | 23235-01-0 | [1][3] |

| Molecular Formula | C₅H₇NO₂ | [1][3] |

| Molecular Weight | 113.11 g/mol | [1] |

| Appearance | White to light yellow powder | [3] |

| Melting Point | 235-239 °C | [6] |

| Optical Rotation [α]D²⁰ | -32 ± 2° (c=1 in water) | [3] |

| Purity | ≥98% (Assay dependent, e.g., TLC, HPLC) | [3] |

| Storage Conditions | 2-8°C, keep away from moisture | [3][7] |

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its specific biological activity. While various methods for creating chiral propargyl compounds exist, a common and effective strategy involves the asymmetric alkylation of a glycine equivalent. The following protocol is a representative method adapted from established procedures for the synthesis of related amino acids, utilizing a chiral phase-transfer catalyst to induce stereoselectivity.[8]

Logical Workflow for this compound Synthesis

Caption: Workflow for the asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis

This protocol describes the synthesis of this compound via asymmetric alkylation of diethyl 2-acetamidomalonate.

Materials:

-

Diethyl 2-acetamidomalonate

-

Propargyl tosylate (or propargyl bromide)

-

Potassium carbonate (K₂CO₃), finely ground

-

(S)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide (chiral phase-transfer catalyst)

-

Toluene

-

6M Hydrochloric acid (HCl) or 2M Sulfuric Acid (H₂SO₄)

-

Absolute Ethanol

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Asymmetric Alkylation:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-acetamidomalonate (1 equivalent), potassium carbonate (2 equivalents), and the chiral phase-transfer catalyst (0.1 equivalents) in toluene.

-

Heat the mixture to 60°C with vigorous stirring.

-

Add propargyl tosylate (1.1 equivalents) dropwise over 30 minutes.

-

Maintain the reaction at 60°C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude propargylated malonate intermediate.

-

-

Hydrolysis and Decarboxylation:

-

Transfer the crude intermediate to a round-bottom flask.

-

Add 2M H₂SO₄ and heat the mixture to reflux.[8]

-

Maintain reflux for approximately 36 hours or until the conversion to 2-amino-4-pentynoic acid is complete (monitored by TLC or NMR).[8]

-

Cool the reaction mixture to room temperature. The solution now contains Dthis compound.

-

-

Purification and Isolation:

-

Neutralize the acidic solution carefully with a suitable base (e.g., ammonium hydroxide) to the isoelectric point of propargylglycine.

-

Cool the solution in an ice bath to precipitate the crude amino acid.

-

Collect the precipitate by vacuum filtration.

-

For purification, recrystallize the crude product from an aqueous ethanol solution. Dissolve approximately 4g of the product in 50mL of hot water, then add absolute ethanol and allow to cool at 4°C for several hours.

-

Collect the purified crystals by filtration, wash with cold absolute ethanol and diethyl ether, and dry under vacuum to yield pure this compound. The enantiomeric excess should be determined by chiral HPLC.

-

Biological Activity: Mechanism of Enzyme Inhibition

This compound acts as a "suicide inhibitor" of cystathionine γ-lyase (CGL). This means it is processed by the enzyme's own catalytic mechanism into a reactive intermediate that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[7]

The mechanism proceeds as follows:

-

External Aldimine Formation: this compound enters the active site and forms an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor.[5]

-

Proton Abstraction: A basic residue in the active site abstracts the α-proton from the inhibitor.

-

Allene Intermediate Formation: The resulting carbanion undergoes an electronic rearrangement (a propargylic rearrangement) to form a highly reactive allene intermediate.

-

Michael Addition: A nucleophilic residue within the enzyme's active site (e.g., the hydroxyl group of a tyrosine residue) performs a Michael-type addition to the central carbon of the allene.[9]

-

Covalent Adduct: This attack forms a stable, covalent bond between the inhibitor and the enzyme, resulting in irreversible inactivation.[9]

Caption: Mechanism of irreversible inhibition of CGL by this compound.

Experimental Protocols: Enzyme Inhibition Assay

To quantify the inhibitory effect of this compound on CGL, a continuous spectrophotometric assay can be employed. This protocol is adapted from established methods for measuring CGL activity.[1][10] The assay measures the rate of cysteine production from the substrate L-cystathionine. The produced cysteine, which contains a free thiol group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.

Protocol: Inhibition of Cystathionine γ-lyase Activity

Materials:

-

Purified recombinant human cystathionine γ-lyase (CGL)

-

L-cystathionine (substrate)

-

This compound (inhibitor)

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

DTNB (Ellman's reagent)

-

Bis-Tris Propane or Borate buffer (pH 8.2)

-

UV/Vis Spectrophotometer or microplate reader capable of reading at 412 nm

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 200 mM Bis-Tris Propane or 40 mM Borate buffer, pH 8.25, containing 50 µM PLP and 1 mM DTT.[1][10]

-

Substrate Stock Solution: Prepare a stock solution of L-cystathionine in the assay buffer. A typical final concentration in the assay is 0.5-1.0 mM.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in the assay buffer. A series of dilutions will be needed to determine the IC₅₀ or Kᵢ.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

-

Enzyme Pre-incubation with Inhibitor:

-

In a microcentrifuge tube or well of a 96-well plate, add a defined amount of CGL enzyme to the assay buffer containing various concentrations of this compound (e.g., 0 µM to 100 µM). Include a control with no inhibitor.

-

Incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at 37°C to allow for the time-dependent irreversible inhibition to occur.

-

-

Initiation and Measurement of Reaction:

-

Prepare the reaction mixture in a cuvette or 96-well plate. This should contain the assay buffer and DTNB (final concentration ~0.1 mM).

-

To initiate the reaction, add the pre-incubated enzyme-inhibitor mixture to the reaction mixture, followed immediately by the L-cystathionine substrate. The final reaction volume is typically 1 mL or 200 µL.[1]

-

Immediately place the cuvette or plate in the spectrophotometer, pre-warmed to 37°C.

-

Monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the slope of the absorbance curves.

-

Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

-

For detailed kinetic analysis (e.g., determining kᵢₙₐ꜀ₜ and Kᵢ), perform time- and concentration-dependent inactivation studies and fit the data to appropriate kinetic models.

-

Conclusion

This compound remains a cornerstone tool for chemical biology and pharmacology. Its well-defined chemical properties, coupled with its potent and specific mechanism of action against cystathionine γ-lyase, allow researchers to precisely probe the roles of H₂S metabolism in health and disease. The synthetic and analytical protocols detailed in this guide provide a framework for the preparation and application of this versatile molecule, facilitating further discoveries in drug development and the fundamental understanding of biological processes.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. assaygenie.com [assaygenie.com]

- 3. cloud-clone.com [cloud-clone.com]

- 4. What are CGL inhibitors and how do they work? [synapse.patsnap.com]

- 5. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris.univr.it [iris.univr.it]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of L-Propargylglycine: A Technical Guide for Researchers

An In-depth Examination of a Potent Non-Proteinogenic Amino Acid Inhibitor for Advancing Research in Sulfur Metabolism and Cellular Signaling

Introduction

L-Propargylglycine (L-PPG), a non-proteinogenic amino acid, has emerged as a critical tool in biochemical and pharmacological research.[1][2] Its primary significance lies in its potent and irreversible inhibition of several pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably cystathionine γ-lyase (CSE or CGL).[3][4] This enzyme plays a pivotal role in the transsulfuration pathway, being a primary source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions. By inhibiting CSE, L-PPG effectively depletes cellular H₂S levels, making it an invaluable pharmacological agent for investigating the biological roles of H₂S in a wide array of processes, including neurotransmission, inflammation, and cardiovascular regulation.[2] This technical guide provides a comprehensive overview of the biological role of L-PPG, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Enzyme Inhibition Data

This compound, with the chemical formula C₅H₇NO₂, is an alkyne-containing amino acid analogue of methionine.[3] Its inhibitory activity is primarily attributed to its structural similarity to the natural substrates of PLP-dependent enzymes.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO₂ | [3] |

| Molecular Weight | 113.11 g/mol | [3] |

| CAS Number | 23235-01-0 | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Table 1: Physicochemical Properties of this compound.

The inhibitory potency of L-PPG against its target enzymes is a critical parameter for its experimental application. The following table summarizes key quantitative data on its inhibitory activity.

| Enzyme Target | Inhibitor | IC₅₀ | Kᵢ | kᵢₙₐ꜀ₜ | Organism/System | Reference(s) |

| Cystathionine γ-lyase (CSE) | Dthis compound | 40 ± 8 µM | - | - | Human (recombinant) | [5][6] |

| L-Alanine transaminase | This compound | - | 3.9 mM | 0.26 min⁻¹ | Pig heart | [7] |

| Cystathionine γ-synthase | This compound | - | - | - | E. coli | [7] |

| Methionine γ-lyase | This compound | - | - | - | Pseudomonas putida | [7] |

Table 2: Enzyme Inhibition Data for Propargylglycine.

Mechanism of Irreversible Inhibition of Cystathionine γ-Lyase

This compound acts as a suicide inhibitor of cystathionine γ-lyase. The mechanism involves the enzyme's own catalytic machinery to convert L-PPG into a reactive intermediate that covalently modifies the active site, leading to irreversible inactivation.

The process begins with the formation of an external aldimine between L-PPG and the PLP cofactor in the enzyme's active site.[4] Subsequently, a proton is abstracted from the β-carbon of L-PPG, leading to the formation of a reactive allene intermediate.[4] A nucleophilic residue in the active site, identified as Tyrosine 114, then attacks this intermediate, forming a stable covalent adduct.[4] This modification irreversibly blocks the active site, thereby inactivating the enzyme.

Experimental Protocols

Cystathionine γ-Lyase (CSE) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on CSE activity by measuring the production of H₂S using the methylene blue assay.[6]

Materials:

-

Purified recombinant human CSE

-

L-cysteine

-

Pyridoxal-5'-phosphate (PLP)

-

This compound (L-PPG)

-

Zinc acetate

-

N,N-dimethyl-p-phenylenediamine sulfate

-

FeCl₃

-

Trichloroacetic acid (TCA)

-

Sodium phosphate buffer (pH 8.2)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM sodium phosphate buffer (pH 8.2), 10 µM PLP, and the desired concentrations of L-PPG.

-

Pre-incubation: Pre-incubate the reaction mixture with 5 µg of purified CSE enzyme for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 1 mM L-cysteine as the substrate.

-

Incubation: Incubate the reaction mixture for 60 minutes at 37°C in a shaking water bath.

-

Stopping the Reaction: Terminate the reaction by adding zinc acetate to trap the H₂S produced, followed by the addition of N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃. Finally, add TCA to precipitate proteins.

-

Color Development: Allow the color to develop for 20 minutes at room temperature.

-

Measurement: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant to a 96-well plate. Measure the absorbance at 670 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of H₂S produced based on a standard curve. Determine the percent inhibition of CSE activity by L-PPG at different concentrations and calculate the IC₅₀ value.

Cell Viability Assay (MTT/MTS Assay)

This protocol outlines a general procedure to assess the cytotoxicity of this compound on a given cell line using a tetrazolium-based colorimetric assay (MTT or MTS).[8][9][10][11][12]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (L-PPG)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of L-PPG dissolved in the culture medium. Include untreated control wells.

-

Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Addition of Reagent:

-

For MTT assay: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

For MTS assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

-

Solubilization (MTT assay only): For the MTT assay, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value of L-PPG.

Metabolic Labeling of Proteins

This protocol is adapted from methods for labeling proteins with non-canonical amino acids and can be applied to this compound to study protein synthesis and turnover.[13][14][15][16][17]

Materials:

-

Cell line of interest

-

Methionine-free cell culture medium

-

This compound (L-PPG)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Click chemistry reagents (e.g., azide-functionalized biotin or fluorophore, copper(I) catalyst, ligand)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Methionine Depletion: Culture cells to the desired confluency. Wash the cells with PBS and then incubate in methionine-free medium supplemented with dFBS for a short period (e.g., 30-60 minutes) to deplete intracellular methionine pools.

-

Labeling: Replace the medium with fresh methionine-free medium containing L-PPG at a suitable concentration (to be optimized for the specific cell line and experiment).

-

Incubation: Incubate the cells for a defined period to allow for the incorporation of L-PPG into newly synthesized proteins.

-

Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.

-

Click Chemistry: Perform a click chemistry reaction on the cell lysate to conjugate an azide-functionalized reporter molecule (e.g., biotin for affinity purification or a fluorophore for visualization) to the alkyne group of the incorporated L-PPG.

-

Analysis:

-

Visualization: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent reporter was used).

-

Identification: If a biotin reporter was used, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry.

-

Signaling Pathways Modulated by this compound

The primary mechanism by which L-PPG exerts its biological effects is through the depletion of endogenous H₂S. This depletion, in turn, modulates various downstream signaling pathways.

Keap1-Nrf2 Antioxidant Response Pathway

Under normal physiological conditions, H₂S can S-sulfhydrate cysteine residues on Keap1, a negative regulator of the transcription factor Nrf2.[7][8] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. By inhibiting H₂S production, L-PPG is expected to prevent Keap1 S-sulfhydration, leading to the sequestration and degradation of Nrf2, thereby suppressing the antioxidant response.

Mitogen-Activated Protein Kinase (MAPK) Signaling

H₂S has been shown to modulate the activity of MAPK signaling cascades, including the ERK, JNK, and p38 pathways.[1][6][10] The effects of H₂S on these pathways can be either activating or inhibitory, depending on the cellular context and stimulus. For instance, H₂S can enhance the phosphorylation of ERK1/2.[1] Conversely, it has also been reported to inhibit JNK and p38 signaling in certain inflammatory conditions.[9] Therefore, treatment with L-PPG, by depleting H₂S, would be expected to have the opposite effects on these pathways, potentially leading to decreased ERK phosphorylation and increased JNK and p38 activation in specific cellular models.

Conclusion

This compound is a powerful and specific tool for the in vitro and in vivo study of H₂S biology. Its ability to irreversibly inhibit cystathionine γ-lyase provides a reliable method for depleting endogenous H₂S levels, thereby enabling the elucidation of the roles of this important gasotransmitter in a multitude of physiological and pathological processes. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of L-PPG in research and drug development, ultimately contributing to a deeper understanding of sulfur metabolism and cellular signaling. As with any pharmacological inhibitor, careful consideration of potential off-target effects and appropriate experimental controls are essential for robust and reproducible findings.

References

- 1. Hydrogen Sulfide Upregulates Acid-sensing Ion Channels via the MAPK-Erk1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | H2S Persulfidated and Increased Kinase Activity of MPK4 to Response Cold Stress in Arabidopsis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of hydrogen sulphide signalling in macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 13. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. its.caltech.edu [its.caltech.edu]

- 17. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

L-Propargylglycine as an Irreversible Inhibitor of Cystathionine γ-Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystathionine γ-lyase (CGL, CSE, or CTH) is a pivotal pyridoxal-5'-phosphate (PLP)-dependent enzyme in sulfur amino acid metabolism. It primarily catalyzes the α,γ-elimination of L-cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. Additionally, CGL is a major endogenous source of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. L-propargylglycine (PPG), an acetylenic amino acid analogue, is a well-established mechanism-based, irreversible inhibitor of CGL. Its high specificity and potent inhibitory action make it an invaluable tool for investigating the physiological and pathophysiological roles of CGL and H₂S. This technical guide provides an in-depth overview of the mechanism of CGL inhibition by this compound, detailed experimental protocols for its characterization, and a summary of relevant kinetic data.

Mechanism of Irreversible Inhibition

This compound acts as a "suicide" inhibitor of cystathionine γ-lyase. The catalytic process begins with the formation of an external aldimine between this compound and the PLP cofactor in the enzyme's active site. Subsequently, the enzyme abstracts a proton from the α-carbon of PPG, leading to a rearrangement that generates a reactive allene intermediate. This electrophilic intermediate is then attacked by a nucleophilic residue within the active site, resulting in the formation of a stable, covalent adduct and the irreversible inactivation of the enzyme.[1][2][3]

The following diagram illustrates the proposed signaling pathway for the irreversible inhibition of CGL by this compound:

Quantitative Data

The following tables summarize key kinetic parameters for cystathionine γ-lyase and its inhibition. While this compound is a potent inhibitor, a complete and directly comparable set of kinetic constants (IC₅₀, k_inact, and K_I) is not consistently reported across the literature for a single species and condition. The provided data for human CGL offers a baseline for its catalytic activity.[4]

Table 1: Kinetic Parameters for Human Cystathionine γ-Lyase

| Parameter | Value | Substrate | Conditions | Reference |

| K_m | 0.5 mM | L-Cystathionine | pH 8.2 | [4] |

| V_max | 2.5 units/mg | L-Cystathionine | pH 8.2 | [4] |

A "unit" of activity is defined as the amount of enzyme that produces 1 µmol of product per minute.

Table 2: Inhibition of Human Cystathionine γ-Lyase

| Inhibitor | Type | Potency | Reference |

| This compound | Irreversible, Mechanism-based | Strong Inactivator | [4] |

| Aminoethoxyvinylglycine | Slow, Tight-binding | K_i = 10.5 µM | [4] |

Experimental Protocols

Cystathionine γ-Lyase Activity Assay (DTNB Method)

This assay quantifies the production of L-cysteine from the CGL-catalyzed cleavage of L-cystathionine by measuring the reaction of the thiol group of cysteine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (2-nitro-5-thiobenzoate) that absorbs at 412 nm.

Materials:

-

Purified or recombinant cystathionine γ-lyase

-

L-cystathionine (substrate)

-

DTNB solution (e.g., 100 mM in ethanol)

-

Assay buffer (e.g., 40 mM borate buffer, pH 8.2)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and L-cystathionine at the desired concentration (e.g., in the range of 0.03 to 3.0 mM).[5]

-

Add the DTNB solution to the reaction mixture.

-

Initiate the reaction by adding a known amount of CGL.

-

Immediately monitor the increase in absorbance at 412 nm over time (e.g., for 1-5 minutes) at a constant temperature (e.g., 30°C).[5]

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of 2-nitro-5-thiobenzoate (14,150 M⁻¹cm⁻¹).

Determination of Kinetic Parameters for Irreversible Inhibition (k_inact and K_I)

This protocol determines the kinetic constants for the irreversible inhibition of CGL by this compound by measuring the rate of enzyme inactivation at various inhibitor concentrations.

Materials:

-

Cystathionine γ-lyase

-

This compound (inhibitor)

-

Reagents for the CGL activity assay (see above)

Procedure:

-

Incubation: Pre-incubate CGL with various concentrations of this compound in the assay buffer at a fixed temperature.

-

Time-course of Inactivation: At different time points during the pre-incubation, withdraw aliquots of the enzyme-inhibitor mixture.

-

Residual Activity Measurement: Immediately dilute the aliquots into the CGL activity assay mixture (containing substrate and DTNB) and measure the residual enzyme activity as described in Protocol 1. The dilution should be sufficient to stop further inactivation by the inhibitor.

-

Data Analysis:

-

For each concentration of this compound, plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the calculated k_obs values against the corresponding concentrations of this compound.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the inhibitor concentration. This will yield the values for the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

The following diagram illustrates the general experimental workflow for determining the kinetic parameters of an irreversible inhibitor:

Conclusion

This compound is a powerful and specific tool for studying the roles of cystathionine γ-lyase and its product, hydrogen sulfide. Its mechanism as an irreversible, suicide inhibitor is well-characterized, involving covalent modification of the enzyme's active site. The experimental protocols detailed in this guide provide a robust framework for quantifying the activity of CGL and the kinetics of its inhibition by this compound. Such studies are essential for the development of novel therapeutics targeting the transsulfuration pathway and for a deeper understanding of the multifaceted roles of H₂S in health and disease.

References

- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inactivation of gamma-cystathionase by the acetylenic substrate analogue propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Natural Occurrence of L-Propargylglycine in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Propargylglycine (L-Pra), a non-proteinogenic amino acid, has garnered significant interest within the scientific community due to its diverse biological activities, including its role as an enzyme inhibitor. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound in the genus Streptomyces, with a particular focus on Streptomyces cattleya. The guide details the biosynthetic pathway, outlines experimental protocols for isolation and characterization, and presents available data on its production. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbial biotechnology, and drug development.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a vast array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.[1] Among the unique molecules produced by these filamentous bacteria is this compound (Pra), a non-proteinogenic amino acid characterized by a terminal alkyne group.[2] This functional group makes this compound a valuable tool in chemical biology, particularly in bioorthogonal chemistry via "click" reactions.[3]

The natural occurrence of this compound has been reported in Streptomyces, with Streptomyces cattleya being a notable producer.[4][5] In this species, the biosynthesis of this compound is intricately linked to the production of another terminal alkyne-containing amino acid, β-ethynylserine.[6] Understanding the natural production of this compound in Streptomyces is crucial for harnessing its potential in various applications, from fundamental biochemical research to the development of novel therapeutic agents.

Discovery and Natural Occurrence in Streptomyces

The presence of this compound in the natural world was first identified through the investigation of secondary metabolite profiles of various microorganisms. Its discovery in Streptomyces species highlighted the remarkable biosynthetic capabilities of these bacteria to synthesize unusual functional groups. Streptomyces cattleya, also known for producing the carbapenem antibiotic thienamycin and the organofluorine metabolite fluoroacetate, has been a key organism in the study of this compound biosynthesis.[5]

While the production of this compound has been confirmed in Streptomyces cattleya, specific quantitative data on its production titers in wild-type strains under standard fermentation conditions are not extensively reported in the available literature. The focus of many studies has been on the elucidation of the biosynthetic pathway rather than optimizing production yields.

Biosynthesis of this compound in Streptomyces cattleya

The biosynthetic pathway of this compound in Streptomyces cattleya is a fascinating example of enzymatic ingenuity. It is synthesized by a set of enzymes encoded within the β-ethynylserine (bes) biosynthetic gene cluster. The pathway begins with the common amino acid L-lysine and proceeds through a series of enzymatic transformations to generate the terminal alkyne functionality.

The key enzymes involved in the conversion of an intermediate derived from L-lysine to this compound are:

-

BesA: A flavin-dependent oxidase.

-

BesB: A pyridoxal phosphate (PLP)-dependent enzyme.

-

BesC: A 2-oxoglutarate/Fe(II)-dependent halogenase.

-

BesD: A PLP-dependent lyase.

A proposed biosynthetic pathway is illustrated in the diagram below.

Experimental Protocols

The following sections provide generalized protocols for the fermentation of Streptomyces cattleya, and the subsequent isolation and characterization of this compound. These protocols are based on established methods for studying secondary metabolites from Streptomyces and may require optimization for specific laboratory conditions and research goals.

Fermentation of Streptomyces cattleya

Objective: To cultivate Streptomyces cattleya for the production of this compound.

Materials:

-

Streptomyces cattleya strain (e.g., NRRL 8057)

-

Spore stock of S. cattleya in 20% glycerol

-

Seed culture medium (e.g., ISP Medium 2)

-

Production medium (e.g., a defined minimal medium or a complex medium known to support secondary metabolite production)

-

Baffled Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Seed Culture Preparation: a. Inoculate 100 mL of sterile seed culture medium in a 500 mL baffled flask with 1 mL of a thawed S. cattleya spore suspension. b. Incubate the flask at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours, or until dense mycelial growth is observed.

-

Production Culture: a. Inoculate 1 L of sterile production medium in a 2.8 L baffled flask with 5% (v/v) of the seed culture. b. Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. The optimal fermentation time for this compound production may need to be determined empirically.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulatory Genes as Beacons for Discovery and Prioritization of Biosynthetic Gene Clusters in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. QUANTITATIVE ANALYSIS OF LACTOYLGLUTATHIONE: A NEW 2D-HPLC-MS/MS APPROACH WITHOUT ION-PAIR AGENTS [flore.unifi.it]

The In Vivo Metabolism of L-Propargylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo metabolism of L-Propargylglycine (L-PPG), a potent inhibitor of cystathionine γ-lyase (CSE). L-PPG is a valuable tool in biochemical and pharmaceutical research, particularly in studies related to sulfur amino acid metabolism and hydrogen sulfide (H₂S) signaling.[1][2][3][4] This document summarizes the key metabolic pathways, presents quantitative data from in vivo studies, and details the experimental methodologies used to elucidate these processes.

Core Concepts: Metabolic Fate of this compound

This compound is a non-proteinogenic amino acid that undergoes several metabolic transformations in vivo. The primary mechanism of action of L-PPG is the irreversible inhibition of cystathionine γ-lyase, a critical enzyme in the transsulfuration pathway responsible for the synthesis of cysteine from methionine.[5][6][7] This inhibition leads to significant alterations in the metabolic profiles of sulfur-containing amino acids.

Two primary metabolites of L-PPG have been identified in vivo:

-

N-[N-gamma-glutamyl(propargylglycyl)]glycine (γ-Glu-PPG-Gly): This glutathione analogue is a major intermediate metabolite found in the liver of rats administered L-PPG.[8] Its formation suggests the involvement of enzymes in the glutathione synthesis pathway.

-

N-Acetylpropargylglycine: This metabolite has been identified in the urine of rats treated with D,this compound, indicating that N-acetylation is a route of elimination.[9]

The administration of L-PPG results in a notable decrease in hepatic cystathionase activity and a subsequent increase in the urinary excretion of cystathionine, glycine, and alanine.[5] Furthermore, an accumulation of cystathionine is observed in the liver, kidney, and brain.[5][7] This is accompanied by a decrease in hepatic glutathione levels and plasma concentrations of cystine and taurine.[5][10]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on this compound metabolism.

Table 1: Hepatic Concentration of γ-Glu-PPG-Gly in Rats

| Dose of D,this compound (mg/kg) | Time After Administration (hours) | γ-Glu-PPG-Gly Concentration (μmol/g of liver) | Percentage of Administered Dose as γ-Glu-PPG-Gly |

| 50 | 8 | 1.15 ± 0.08 | Not Reported |

| 3.125 - 200 | 14 | Dose-dependent increase | 2 - 7% |

Data extracted from a study on the identification of a new metabolite of propargylglycine in rat liver.[8]

Table 2: Urinary Excretion of Propargylglycine and its Metabolite in Rats

| Compound | Percentage of Administered Dose Excreted in Urine | Relative Concentration in Urine |

| D,this compound | ~21.2% | 100 |

| N-Acetylpropargylglycine | Not Reported | 1 |

Data from a study determining D,this compound and N-acetylpropargylglycine in rat urine and tissues.[9]

Signaling Pathways and Metabolic Perturbations

The primary signaling pathway affected by this compound is the transsulfuration pathway . By inhibiting cystathionine γ-lyase, L-PPG blocks the conversion of cystathionine to cysteine, leading to a cascade of metabolic changes.

Caption: L-PPG inhibits CSE, disrupting the transsulfuration pathway.

Experimental Methodologies

This section details the experimental protocols employed in the cited studies for the analysis of this compound and its metabolites.

Identification and Quantification of γ-Glu-PPG-Gly

Experimental Workflow

Caption: Workflow for the identification of γ-Glu-PPG-Gly.

Protocol Details:

-

Animal Dosing: Male Wistar rats were administered D,this compound intraperitoneally at doses ranging from 3.125 to 200 mg/kg of body weight.[8]

-

Sample Collection and Preparation: At specified time points, rats were sacrificed, and livers were excised. The liver was homogenized in 0.6 M perchloric acid and the homogenate was centrifuged. The resulting supernatant was neutralized with 2 M KOH and centrifuged again to remove the precipitate.[8]

-

Chromatographic Separation: The supernatant was applied to a Dowex 1-X2 (acetate form) column. The column was washed with water, and the metabolite was eluted with 0.5 M acetic acid.[8]

-

Identification and Characterization: The eluted fraction containing the metabolite was analyzed by Fast-Atom-Bombardment Mass Spectrometry (FAB-MS). Further characterization was performed by acid hydrolysis, and reactions with carboxypeptidase and γ-glutamyltranspeptidase to confirm the structure.[8]

Quantification of D,this compound and N-Acetylpropargylglycine

Experimental Workflow

Caption: Workflow for LC-MS analysis of L-PPG and its N-acetyl metabolite.

Protocol Details:

-

Animal Dosing: Rats were injected intraperitoneally with D,this compound.[9]

-

Sample Collection: Urine, various tissues, and serum were collected at different time points after injection.[9]

-

Sample Preparation: Tissues were homogenized. Proteins in tissue homogenates, serum, and urine were precipitated by adding acetonitrile. The mixture was then centrifuged, and the supernatant was collected for analysis.[9]

-

LC-MS Analysis: The concentrations of D,this compound and N-acetylpropargylglycine in the prepared samples were measured using liquid chromatography-mass spectrometry (LC-MS).[9] Specific column types, mobile phases, and mass spectrometer settings would be optimized for the separation and detection of these analytes. While the original publication does not provide exhaustive detail, a typical LC-MS method for such small, polar molecules would involve a reversed-phase or HILIC column with a gradient elution using acidified water and an organic solvent like acetonitrile, coupled to a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

Conclusion

The in vivo metabolism of this compound is characterized by its potent inhibition of cystathionine γ-lyase and its biotransformation into at least two distinct metabolites, γ-Glu-PPG-Gly and N-Acetylpropargylglycine. The disruption of the transsulfuration pathway by L-PPG has profound effects on sulfur amino acid homeostasis. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacokinetics and metabolic fate of this important biochemical tool. Future studies could focus on identifying other potential metabolites, elucidating the complete enzymatic pathways involved in L-PPG biotransformation, and exploring the metabolic consequences in different biological systems and disease models.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cystathionine-γ-lyase inhibitor Dthis compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L -C-Propargylglycine = 99.0 TLC 23235-01-0 [sigmaaldrich.com]

- 5. scilit.com [scilit.com]

- 6. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Effect of D,this compound on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,this compound-administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of D,this compound and N-acetylpropargylglycine in urine and several tissues of D,this compound-treated rats using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Propargylglycine (L-PAG): A Technical Guide to its Role in the Inhibition of Hydrogen Sulfide (H₂S) Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen sulfide (H₂S), a gasotransmitter alongside nitric oxide and carbon monoxide, is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Its endogenous production is primarily catalyzed by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine γ-lyase (CSE or CTH) and cystathionine β-synthase (CBS). Understanding the contribution of each enzyme to the overall H₂S pool is crucial for developing targeted therapeutics. L-Propargylglycine (L-PAG) is a widely utilized pharmacological tool that serves as a selective, irreversible inhibitor of cystathionine γ-lyase. This technical guide provides an in-depth overview of L-PAG's mechanism of action, its specificity, and its application in studying the biological roles of CSE-derived H₂S. This document outlines quantitative data on its inhibitory activity, detailed experimental protocols, and visual diagrams of the relevant biochemical pathways and experimental workflows.

Introduction to Hydrogen Sulfide Biosynthesis

Endogenous H₂S is synthesized in mammalian tissues primarily through enzymatic pathways involving L-cysteine as a substrate. Three key enzymes are responsible for its production:

-

Cystathionine γ-lyase (CSE): Predominantly found in the liver and vascular and non-vascular smooth muscle, CSE is a major contributor to systemic H₂S levels.

-

Cystathionine β-synthase (CBS): Primarily expressed in the central nervous system, liver, and kidneys.

-

3-Mercaptopyruvate Sulfurtransferase (3-MPST): Works in concert with cysteine aminotransferase to produce H₂S, with significant activity in the nervous system and vasculature.

Given the overlapping expression and function of these enzymes, selective inhibitors are indispensable tools for delineating their individual physiological roles. This compound has emerged as a cornerstone compound for investigating the specific functions of CSE.

This compound: Mechanism of Action

This compound (L-PAG) is a mechanism-based, irreversible inhibitor of cystathionine γ-lyase. Its inhibitory action is a multi-step process that targets the essential pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site.

The mechanism proceeds as follows:

-

The amino group of L-PAG initially attacks the internal aldimine formed between PLP and an active site lysine residue (Lys212 in human CSE).

-

This forms an external aldimine with the PLP cofactor.

-

A proton is abstracted from the β-position of the alkyne group in L-PAG, leading to the formation of a reactive allene intermediate.

-

This allene is then attacked by a nucleophilic residue in the active site, specifically the phenol group of Tyrosine 114 (Tyr114) in human CSE.

-

This covalent modification of the active site sterically hinders access for the natural substrate, L-cysteine, thereby irreversibly inactivating the enzyme.

This targeted, covalent inactivation makes L-PAG a potent tool for ablating CSE activity both in vitro and in vivo.

A Comprehensive Technical Guide to the Physicochemical Properties of L-Propargylglycine for Experimental Design

This guide provides an in-depth overview of the core physicochemical properties of L-Propargylglycine, tailored for researchers, scientists, and professionals in drug development. It includes essential data for designing and conducting experiments, alongside detailed methodologies and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

This compound, also known as (S)-2-amino-4-pentynoic acid, is a non-proteinogenic amino acid that serves as a critical tool in biochemical and pharmaceutical research.[1][2] Its utility largely stems from its role as an irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme pivotal in the biosynthesis of hydrogen sulfide (H₂S).[2][3][4][5] Understanding its fundamental physicochemical characteristics is paramount for its effective application in experimental settings.

Quantitative Data Summary

For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | [1][6][7][8] |

| Molecular Weight | 113.11 g/mol | [1][2][8][9] |

| Appearance | White to off-white or light yellow powder | [6][8] |

| Melting Point | 235-239 °C | [8] |

| Boiling Point | 272.1±35.0 °C (Predicted) | [2] |

| pKa | 2.04±0.10 (Predicted) | [2] |

| logP | -2.8 | [1][9] |

| Solubility | Soluble in water (up to 10 mg/ml) and DMSO (up to 10 mg/ml).[3][10] Also soluble in ethanol and dimethylformamide (approximately 20 mg/ml for the hydrochloride salt).[10] | [3][10] |

| Optical Rotation | [α]D²⁰ = -32 ± 2 ° (c=1 in water) | [6] |

| Storage Conditions | Store at 0 - 8 °C.[6] Stable for 2 years as supplied. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months.[3] For long-term storage, powder is kept at -20°C for 3 years, and in solvent at -80°C for 1 year.[11] | [3][6][11] |

Biological Activity and Signaling Pathway

This compound's primary mechanism of action is the irreversible inhibition of cystathionine γ-lyase (CSE), an enzyme in the transsulfuration pathway. This pathway is crucial for the endogenous production of hydrogen sulfide (H₂S), a significant signaling molecule, and for cysteine metabolism. By inhibiting CSE, this compound effectively reduces the biosynthesis of H₂S, making it an invaluable tool for studying the physiological and pathophysiological roles of this gasotransmitter.

Caption: Inhibition of the H₂S biosynthesis pathway by this compound.

Experimental Design and Protocols

Given its specific inhibitory action, this compound is frequently used in enzyme inhibition assays and cell culture studies to investigate the roles of CSE and H₂S.

General Experimental Workflow: Enzyme Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on CSE activity.

Caption: General workflow for a CSE enzyme inhibition assay.

Detailed Experimental Protocol: Cystathionine γ-Lyase (CSE) Inhibition Assay

The following protocol is a generalized procedure for determining the inhibitory potential of this compound on CSE activity, often measured by quantifying the production of H₂S.

1. Materials and Reagents:

-

Recombinant or purified CSE enzyme

-

This compound

-

L-Cysteine (substrate)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Tris-HCl or Phosphate buffer (e.g., pH 7.4)

-

Zinc acetate

-

N,N-dimethyl-p-phenylenediamine sulfate (DMPPD)

-

Ferric chloride (FeCl₃)

-

Spectrophotometer

2. Preparation of Solutions:

-

Enzyme Stock Solution: Prepare a stock solution of CSE in the assay buffer.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO) and make serial dilutions to achieve the desired final concentrations.

-

Substrate Solution: Prepare a solution of L-Cysteine in the assay buffer.

-

Colorimetric Reagents:

-

Zinc acetate solution (e.g., 1% w/v)

-

DMPPD solution (e.g., 20 mM in 7.2 M HCl)

-

FeCl₃ solution (e.g., 30 mM in 1.2 M HCl)

-

3. Assay Procedure:

-

In a microcentrifuge tube or a 96-well plate, add the assay buffer, PLP (to a final concentration of, for example, 2 mM), and the CSE enzyme.

-

Add different concentrations of this compound to the respective tubes/wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme with this compound for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the L-Cysteine substrate.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the zinc acetate solution. This traps the H₂S produced as zinc sulfide (ZnS).

-

Add the DMPPD solution followed by the FeCl₃ solution to develop the methylene blue color.

-

Incubate in the dark for approximately 20 minutes to allow for color development.

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (e.g., 670 nm) using a spectrophotometer.

4. Data Analysis:

-

Generate a standard curve using a known concentration of sodium hydrosulfide (NaHS).

-

Calculate the concentration of H₂S produced in each sample based on the standard curve.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

This comprehensive guide provides the foundational knowledge and practical frameworks necessary for the effective use of this compound in research and development. Adherence to these guidelines will facilitate the design of robust and reproducible experiments.

References

- 1. This compound | C5H7NO2 | CID 168091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 23235-01-0 [chemicalbook.com]

- 3. Dthis compound | 64165-64-6 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scbt.com [scbt.com]

- 8. ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dthis compound | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound | TargetMol [targetmol.com]

L-Propargylglycine: A Technical Guide to its Properties, Mechanism of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Propargylglycine (L-PPG) is a valuable chemical tool for researchers studying the physiological and pathological roles of hydrogen sulfide (H₂S). As an irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in endogenous H₂S production, L-PPG allows for the targeted modulation of this important signaling pathway. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its detailed mechanism of action, experimental protocols for its use in enzyme inhibition assays, and its role within the broader context of H₂S signaling.

Chemical and Physical Properties

This compound, also known as (S)-2-amino-4-pentynoic acid, is a non-proteinogenic amino acid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 23235-01-0 | [1][2][3][4] |

| Molecular Formula | C₅H₇NO₂ | [1][2][3][5] |

| Molecular Weight | 113.11 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% | [2][3] |

| Melting Point | 235-239 °C | |

| Optical Rotation | [α]D²⁰ = -32 ± 2° (c=1 in water) | [3] |

| Storage Temperature | 2-8°C |

Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase

This compound acts as a suicide inhibitor of cystathionine γ-lyase (CSE), an enzyme dependent on pyridoxal-5'-phosphate (PLP).[1][6] The inhibition mechanism is a multi-step process that leads to the covalent modification of the enzyme, rendering it inactive.

The key steps of the inhibition mechanism are as follows:

-

Formation of an External Aldimine: The amino group of this compound attacks the internal aldimine formed between the PLP cofactor and a lysine residue in the active site of CSE. This results in the formation of an external aldimine.[1]

-

Allene Intermediate Formation: A proton is abstracted from the β-position of the alkyne group of this compound, leading to the formation of a reactive allene intermediate.[1][3]

-

Nucleophilic Attack and Vinyl Ether Formation: The hydroxyl group of a tyrosine residue (Tyr¹¹⁴ in human CSE) in the active site performs a nucleophilic attack on the β-position of the allene intermediate.[1][3][6] This attack generates a stable vinyl ether.

-

Regeneration of Internal Aldimine and Covalent Modification: The internal aldimine with the lysine residue is regenerated, but the tyrosine residue remains covalently bound to the propargylglycine-derived moiety as a vinyl ether. This covalent modification sterically hinders the active site, preventing the natural substrate from binding and thus irreversibly inhibiting the enzyme.[1][3]

Role in the Hydrogen Sulfide (H₂S) Signaling Pathway

Hydrogen sulfide is a gasotransmitter involved in a wide array of physiological processes, including neuromodulation, vascular tone regulation, and inflammation.[5][7][8] In mammals, the primary enzymes responsible for the production of H₂S from L-cysteine are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[7][8]

By irreversibly inhibiting CSE, this compound serves as a critical pharmacological tool to investigate the roles of endogenously produced H₂S.[5][7] Researchers utilize L-PPG to decrease H₂S levels in cellular and animal models, thereby elucidating the downstream effects and signaling cascades modulated by this gaseous molecule. For instance, studies have employed L-PPG to demonstrate the involvement of H₂S in gastrointestinal motility and pancreatitis.[7][8]

Experimental Protocols: Enzyme Inhibition Assay

The following protocol provides a general framework for assessing the inhibitory activity of this compound against cystathionine γ-lyase. This assay can be adapted for use with purified enzyme or cell lysates.

Materials and Reagents

-

Purified cystathionine γ-lyase (CSE) or cell/tissue lysate containing CSE

-

This compound (L-PPG)

-

L-Cysteine (substrate)

-

Pyridoxal-5'-phosphate (PLP)

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Detection Reagent: N,N-dimethyl-p-phenylenediamine sulfate (for methylene blue formation)

-

Trichloroacetic acid (TCA)

-

Ferric chloride (FeCl₃)

-

Microplate reader or spectrophotometer

-

96-well microplates

Experimental Workflow

Step-by-Step Protocol

-

Prepare Solutions:

-

Prepare the assay buffer and all reagents at the desired concentrations.

-

Prepare a stock solution of L-PPG in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a solution of CSE in assay buffer containing PLP.

-

-

Pre-incubation with Inhibitor:

-

In a 96-well plate, add the CSE solution to each well (except for the blank).

-

Add different concentrations of the L-PPG solution to the appropriate wells. For the control wells (no inhibitor), add an equal volume of assay buffer.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.

-

-

Initiate the Enzymatic Reaction:

-

Start the reaction by adding the L-cysteine substrate solution to all wells.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stop the Reaction:

-

Terminate the reaction by adding TCA to each well. This will precipitate the protein.

-

-

Detection of H₂S:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ to each well. The H₂S produced will react to form methylene blue.

-

Incubate at room temperature for 20 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the methylene blue at approximately 670 nm using a microplate reader.

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

Calculate the percentage of inhibition for each L-PPG concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the L-PPG concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound is an indispensable tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its specific and irreversible inhibition of cystathionine γ-lyase provides a powerful method for investigating the complex roles of the hydrogen sulfide signaling pathway in health and disease. This guide provides the fundamental information required to effectively utilize this compound in a research setting.

References

- 1. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen sulphide as a signalling molecule regulating physiopathological processes in gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]